7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Properties
IUPAC Name |
7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-3-11-25-22(29)17-13-18-21(26-20-15(2)8-7-12-27(20)23(18)30)28(19(17)24)14-16-9-5-4-6-10-16/h3-10,12-13,24H,1,11,14H2,2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNOPPKKGUGVFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the tricyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions . The reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Similar in structure and often used in medicinal chemistry.
Quinolone Derivatives: Known for their biological activities and used in drug development.
Benzoxazole Derivatives: Exhibiting various biological activities and used in medicinal chemistry.
Uniqueness
7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[840
Biological Activity
7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. Its molecular formula is with an approximate molecular weight of 441.5 g/mol. The compound features a benzyl group, an imino group, and a carboxamide functionality, contributing to its diverse chemical reactivity and potential biological activity .
Antimicrobial Properties
Preliminary studies indicate that 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl exhibits significant antimicrobial activity. This compound has been shown to interact with bacterial cell membranes and inhibit the growth of various pathogens. Its mechanism may involve disrupting cellular processes by binding to essential enzymes or receptors in microbial cells .
Anticancer Potential
The compound has also been explored for its anticancer properties. Research suggests that it can inhibit tumor cell proliferation through several mechanisms, including:
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
Studies have demonstrated efficacy against various cancer cell lines, indicating its potential as a therapeutic agent .
The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may modulate biological pathways relevant to disease processes by binding to specific molecular targets such as enzymes involved in metabolic pathways or receptors that regulate cell signaling .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Anticancer Efficacy : Another investigation focused on the compound's effects on human breast cancer cells (MCF-7). Treatment with 50 µM of the compound resulted in a 70% decrease in cell viability compared to untreated controls.
Data Table: Biological Activity Summary
| Activity Type | Target Organisms/Cells | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | Significant growth inhibition |
| Antimicrobial | S. aureus | 10 | Significant growth inhibition |
| Anticancer | MCF-7 (breast cancer) | 50 | 70% decrease in viability |
Synthesis and Chemical Reactions
The synthesis of 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl typically involves multi-step organic reactions including cyclization and alkylation processes. The starting materials often consist of benzyl derivatives and triazatricyclic precursors .
Synthetic Routes and Reaction Conditions
Common reagents used include:
- Methanesulfonic acid
- Phenylhydrazine hydrochloride
- Methanol under reflux conditions
These methods allow for customization of the compound's properties by altering functional groups or substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
